

# Thermodynamic Properties of Pentyl Butanoate: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of pentyl butanoate (amyl butyrate), an ester recognized for its characteristic fruity aroma and applications in various industries. This document compiles critically evaluated data and outlines the experimental methodologies employed for their determination, offering a valuable resource for professionals in research and development.

## **Quantitative Thermodynamic Data**

The thermodynamic properties of pentyl butanoate are summarized in the tables below for ease of reference and comparison. The data has been compiled from various reputable sources, including the National Institute of Standards and Technology (NIST) database.

Table 1: Phase Transition and Critical Properties



Property	Value	Units	Source(s)
Normal Boiling Point	186.4	°C	[1]
459.5	К	[2]	
Melting Point	-73.2	°C	[3]
Triple Point Temperature	200.48	К	[2]
Critical Temperature	618.2	К	[4]
Critical Pressure	2275.23	kPa	[4]
Critical Density	270.0	kg/m <sup>3</sup>	[4]

Table 2: Enthalpy and Entropy Data

Property	Value	Units	Conditions	Source(s)
Heat of Vaporization	42.4	kJ/mol	@ 25 °C	[5]
Enthalpy of Vaporization	53.6 ± 0.6	kJ/mol	-	[6]
Enthalpy of Formation (Liquid)	-	kJ/mol	Standard State	[4]
Enthalpy of Formation (Gas)	-	kJ/mol	Standard State	[4]
Standard Gibbs Free Energy of Formation	-	kJ/mol	Standard State	[6]

Table 3: Heat Capacity



Property	Temperature Range (K)	Source(s)
Heat Capacity at Saturation Pressure (Liquid)	200.491 to 605.836	[4]
Heat Capacity at Constant Pressure (Ideal Gas)	200 to 1000	[4]

Table 4: Other Physical and Thermodynamic Properties

Property	Value	Units	Conditions	Source(s)
Molecular Weight	158.24	g/mol	-	[1][7]
Density	0.866	g/cm³	@ 20°C	[8]
0.8832	g/cm³	@ 0°C	[5]	
Vapor Pressure	0.61	mmHg	@ 25°C	[5]
1.09	mmHg	@ 25°C (est.)	[9]	
Octanol/Water Partition Coefficient (logP)	3.37	-	-	[5]
3.177	(est.)	-	[9]	
Refractive Index	1.4118	-	@ 15°C	[5]
1.412	-	@ 20°C	[1][8]	
Surface Tension	25.55	dyn/cm	-	[8]

## **Experimental Protocols**

The determination of the thermodynamic properties of pentyl butanoate relies on a suite of well-established experimental techniques. The following sections detail the methodologies for key measurements.

## **Purity Analysis by Gas Chromatography (GC)**



Prior to any thermodynamic measurement, the purity of the pentyl butanoate sample must be ascertained. Gas chromatography is the standard method for this analysis.[8][10]

- Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used.[11] A capillary column, such as a DB-624 (30m x 0.53mm x 1.0μm), is suitable for separating pentyl butanoate from potential impurities.[11]
- Sample Preparation: The pentyl butanoate sample is typically diluted in a high-purity solvent, such as methanol.[11]
- GC Conditions:
  - Carrier Gas: Nitrogen or Helium.[11]
  - Injector Temperature: 250 °C.
  - Detector Temperature: 300 °C.
  - Oven Temperature Program: An initial temperature of 60°C held for a few minutes,
     followed by a ramp up to a final temperature of around 220°C at a rate of 10°C/min.
  - Injection Volume: 1 μL.
  - Split Ratio: 1:50.[11]
- Data Analysis: The purity is determined by calculating the area percentage of the pentyl butanoate peak relative to the total area of all peaks in the chromatogram, excluding the solvent peak.

# Vapor Pressure and Enthalpy of Vaporization by Ebulliometry

Ebulliometry is a precise method for determining the boiling temperature of a liquid at a controlled pressure.[12][13] This data is then used to derive the vapor pressure curve and the enthalpy of vaporization.



Apparatus: A differential ebulliometer, such as a Świętosławski ebulliometer, is employed.[13]
 This instrument is designed to measure the boiling point of a liquid and the temperature of
 the vapor in equilibrium, minimizing errors due to superheating. The system is connected to
 a pressure control and measurement system.

#### Procedure:

- The ebulliometer is charged with a pure sample of pentyl butanoate.
- The system pressure is set and maintained at a specific value using a pressure controller.
- The liquid is heated to its boiling point.
- The equilibrium temperature of the boiling liquid and its vapor is measured with a calibrated platinum resistance thermometer.
- This procedure is repeated at various pressures to obtain a series of boiling temperatures as a function of pressure.
- Data Analysis: The vapor pressure data is fitted to an equation, such as the Antoine
  equation, to describe the relationship between vapor pressure and temperature. The
  enthalpy of vaporization (ΔHvap) can then be calculated from the vapor pressure data using
  the Clausius-Clapeyron equation:

 $d(\ln P)/dT = \Delta H vap / (RT^2)$ 

# Heat Capacity and Enthalpy of Phase Transition by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure the heat capacity and the enthalpy of phase transitions of a substance.[14][15][16]

- Instrumentation: A heat-flux or power-compensation DSC instrument is used. The instrument is calibrated for temperature and enthalpy using certified reference materials like indium.
- Procedure for Heat Capacity Measurement:

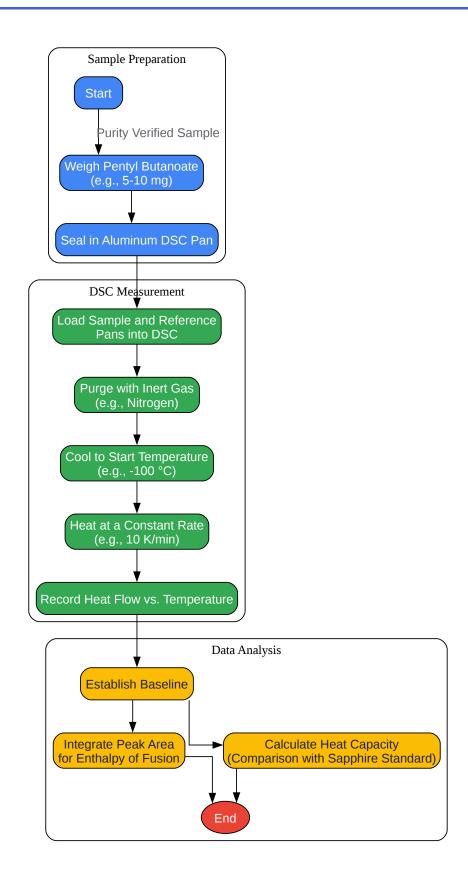


- An empty sample pan and an empty reference pan are run through the desired temperature program to obtain a baseline.
- A sapphire standard of known mass is placed in the sample pan, and the temperature program is repeated.
- The sapphire standard is replaced with a known mass of pentyl butanoate, and the temperature program is run a third time.
- A typical temperature program involves heating the sample at a constant rate, for example, 10 K/min, under a continuous purge of an inert gas like nitrogen.[2]
- Procedure for Enthalpy of Fusion (Melting):
  - A known mass of pentyl butanoate is sealed in an aluminum pan.
  - The sample is cooled to a temperature well below its expected melting point.
  - The sample is then heated at a controlled rate (e.g., 5 K/min) through its melting transition.
  - The heat flow to the sample is recorded as a function of temperature.
- Data Analysis:
  - Heat Capacity: The specific heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the sapphire standard, and the baseline at a given temperature.
  - Enthalpy of Fusion: The enthalpy of fusion is determined by integrating the area of the melting peak in the DSC thermogram.

### **Visualizations**

The following diagrams illustrate key experimental workflows for the determination of the thermodynamic properties of pentyl butanoate.





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Caption: Workflow for Determining Heat Capacity and Enthalpy of Fusion using DSC.



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